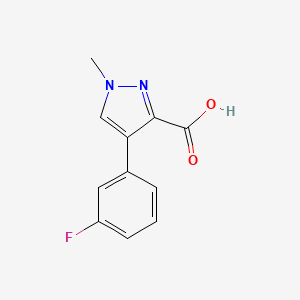![molecular formula C13H10Cl3N B13994380 3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline CAS No. 5441-80-5](/img/structure/B13994380.png)
3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[(4-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of dichloroanilines. It is characterized by the presence of two chlorine atoms attached to the benzene ring and an aniline group. This compound is used in various industrial applications, including the synthesis of dyes, herbicides, and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline typically involves the reaction of 3,4-dichloroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[(4-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anilines, nitro compounds, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-N-[(4-chlorophenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing pharmaceutical compounds.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-Dichloro-N-[(4-chlorophenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other dichloroanilines may not be as effective .
Properties
CAS No. |
5441-80-5 |
|---|---|
Molecular Formula |
C13H10Cl3N |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl3N/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8H2 |
InChI Key |
OILFGJQNCFDONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


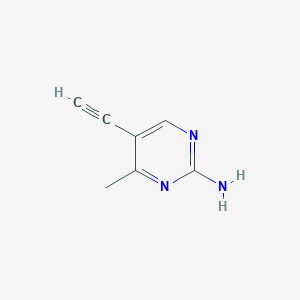
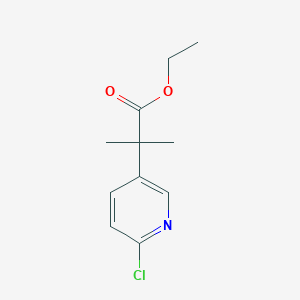


![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)

![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)

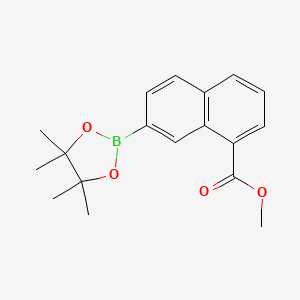
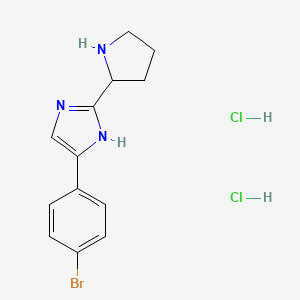
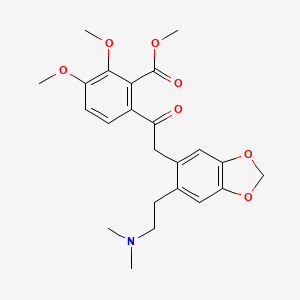
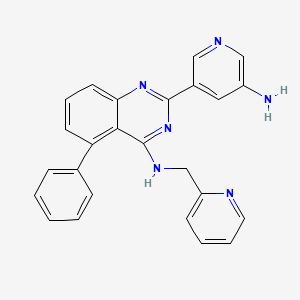
![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)
